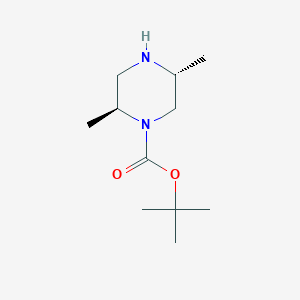

(2S,5R)-1-Boc-2,5-dimethylpiperazine

描述

Overview of Chiral Heterocycles in Medicinal Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. numberanalytics.comopenmedicinalchemistryjournal.com Statistically, over 85% of all biologically active chemical entities incorporate a heterocyclic ring, highlighting their central role in drug design. openmedicinalchemistryjournal.comnih.gov These structures provide a versatile scaffold for chemists to modify properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

When a heterocyclic compound contains a stereocenter, it becomes a chiral heterocycle, existing as non-superimposable mirror images called enantiomers. numberanalytics.com This chirality is critically important because biological systems—such as enzymes and receptors—are themselves chiral. nih.gov Consequently, different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even cause adverse effects. numberanalytics.comnih.gov This necessity for stereochemical precision has driven the development of advanced asymmetric synthesis methods to produce single-enantiomer drugs. rsc.org

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged structure" in drug discovery. nih.govtandfonline.comnih.gov This designation is due to its frequent appearance in a wide array of biologically active compounds across numerous therapeutic areas, including anticancer, antibacterial, antipsychotic, and anti-inflammatory agents. tandfonline.comresearchgate.net Among nitrogen heterocycles found in drugs approved by the US Food and Drug Administration (FDA), piperazine is the third most common structure. researchgate.net

The widespread use of the piperazine moiety is attributed to its unique physicochemical properties. researchgate.netresearchgate.net Its two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate pharmacodynamic and pharmacokinetic properties. nih.govtandfonline.com The nitrogen atoms also contribute to the molecule's basicity and potential for increased water solubility, which can enhance bioavailability. tandfonline.comnih.gov This versatility makes the piperazine scaffold an invaluable tool for medicinal chemists aiming to fine-tune the properties of drug candidates. researchgate.net

Stereochemical Considerations in Piperazine-Based Drug Development

The introduction of substituents onto the piperazine ring can create chiral centers, leading to different stereoisomers. As with other chiral molecules, the three-dimensional arrangement of atoms in piperazine derivatives is crucial for their interaction with biological targets. ijpsr.com The different spatial orientation of substituents can lead to significant variations in binding affinity for a receptor or enzyme. nih.gov

Therefore, controlling the stereochemistry of piperazine-based drugs is a key aspect of their development. researchgate.net Regulatory bodies, such as the FDA, have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. ijpsr.com This focus has spurred research into stereoselective synthesis methods to produce specific, desired isomers of piperazine derivatives, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Contextualizing (2S,5R)-1-Boc-2,5-dimethylpiperazine within Chiral Amine Research

This compound is a specific, chirally pure derivative of 2,5-dimethylpiperazine (B91223). The "(2S,5R)" designation defines the specific stereochemical configuration at the two chiral centers (carbons 2 and 5 of the piperazine ring). The "1-Boc" indicates that one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily deactivate a reactive site.

This compound serves as a valuable chiral building block, or synthon, in the synthesis of more complex molecules. Its pre-defined stereochemistry is transferred to the final product, avoiding the need for difficult separation of isomers at a later stage. Research has shown that intermediates like (2S,5R)-dimethylpiperazine derivatives are crucial for the enantioselective synthesis of compounds such as delta-opioid receptor ligands. nih.govchemicalbook.com By providing a rigid, stereochemically defined scaffold, this compound enables the construction of potent and selective therapeutic candidates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 548762-66-9 |

| IUPAC Name | tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate |

| SMILES | C[C@H]1CNC@@HC |

| InChIKey | PGZCVLUQTJRRAA-BDAKNGLRSA-N |

| Predicted XlogP | 1.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from PubChemLite. uni.luchemscene.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₂₂N₂O₂ |

| Piperazine | C₄H₁₀N₂ |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471732 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548762-66-9 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-1-Boc-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s,5r 1 Boc 2,5 Dimethylpiperazine

Stereoselective Synthesis Strategies for Chiral Piperazines

The controlled synthesis of specific stereoisomers of 2,5-disubstituted piperazines is a significant challenge in organic synthesis. Various strategies have been developed to address this, including diastereoselective, enantioselective, and chiral pool-based approaches.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the two chiral centers in the piperazine (B1678402) ring. One effective method involves the intramolecular palladium-catalyzed hydroamination of an aminoalkene derived from a homochiral cyclic sulfamidate. This approach has been shown to produce 2,6-disubstituted piperazines with a trans relative stereochemistry, as confirmed by single-crystal X-ray diffraction . The conformation of the resulting piperazine ring was found to be a twist-boat rather than the more common chair conformation .

Another powerful technique for the diastereoselective synthesis of C-substituted piperazines is the iridium-catalyzed head-to-head coupling of imines. This method is notable for its atom economy and ability to selectively form a single, previously unreported diastereomer under mild conditions acs.org. The addition of N-oxides to the reaction mixture has been found to significantly enhance both the catalytic activity and the selectivity of this transformation acs.org.

| Method | Key Features | Stereochemical Outcome |

| Intramolecular Pd-catalyzed hydroamination | Utilizes a homochiral cyclic sulfamidate precursor. | High diastereoselectivity for the trans isomer. |

| Iridium-catalyzed [3+3] cycloaddition of imines | Atom-economical, proceeds under mild conditions. | Excellent regio- and diastereoselective control. |

Enantioselective Routes

Enantioselective methods are designed to produce a single enantiomer of a chiral compound. For chiral piperazines, several catalytic asymmetric methods have been developed. One notable approach is the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method provides access to a variety of chiral piperazines, including 2,3- and 3,5-disubstituted derivatives, with high enantioselectivity (up to 96% ee) acs.org.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation is another powerful tool for the enantioselective synthesis of piperazine derivatives nih.govnih.govthieme-connect.com. This reaction, when applied to differentially N-protected piperazin-2-ones, can generate highly enantioenriched tertiary piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines nih.govthieme-connect.com. This strategy has been successfully applied to the synthesis of valuable gem-disubstituted piperazines nih.gov.

| Catalyst System | Substrate | Key Transformation | Enantioselectivity |

| Iridium complex | Activated pyrazines | Asymmetric hydrogenation | Up to 96% ee |

| Palladium/PHOX ligand | N-Boc-protected piperazin-2-ones | Decarboxylative allylic alkylation | High enantioselectivity |

| Palladium complex | Differentially N-protected piperazin-2-ones | Asymmetric allylic alkylation | High enantioselectivity |

Chiral Pool Synthesis Utilizing Natural Amino Acids

The "chiral pool" approach leverages the inherent chirality of readily available natural products, such as amino acids, to synthesize more complex chiral molecules. Natural amino acids are particularly useful starting materials due to their enantiopure nature and the presence of versatile functional groups researchgate.netmdpi.combaranlab.orgsemanticscholar.org.

A plausible strategy for the synthesis of cis-2,5-disubstituted homochiral piperazines involves the regioselective ring-opening of a chiral aziridine derived from a natural amino acid with another amino acid methyl ester hydrochloride salt . For the synthesis of (2S,5R)-2,5-dimethylpiperazine, one could envision a route starting from L-alanine. Dimerization of an L-alanine derivative, such as through the formation of a 2,5-diketopiperazine, followed by reduction of the amide bonds, would lead to the desired piperazine core with the correct stereochemistry. Subsequent protection of one of the nitrogen atoms with a Boc group would yield the final product.

Enantioconvergent Synthesis Techniques

Enantioconvergent synthesis provides a pathway to a single enantiomer from a racemic mixture, often by combining a resolution step with a method to convert the unwanted enantiomer into the desired one.

Optical Resolution Methods for Racemic Piperazine Precursors

The starting material for the synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine is often the racemic mixture of trans-2,5-dimethylpiperazine (B131708) . This racemate can be separated into its constituent enantiomers through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization researchgate.netresearchgate.net.

An efficient resolution of trans-2,5-dimethylpiperazine has been developed as a key step in the synthesis of delta-opioid receptor ligands nih.gov. This process utilizes relatively inexpensive resolving agents and allows for the preparation of enantiomerically pure diamine on a large scale without the need for chromatography nih.gov.

Interconversion of Unwanted Enantiomers

A key feature of an efficient enantioconvergent synthesis is the ability to convert the undesired enantiomer from the resolution step into the desired one, thereby theoretically achieving a 100% yield of the target enantiomer. For the synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, a process has been developed that includes the interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer nih.gov.

Furthermore, the reversible interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine (B91223) through iridium-catalyzed hydrogenation and dehydrogenation has been demonstrated as an efficient hydrogen storage system nih.gov. While not a direct method for enantiomer interconversion, this reversible transformation highlights the potential for catalytic methods to manipulate the piperazine ring system.

Protecting Group Chemistry in Piperazine Synthesis

The synthesis of selectively functionalized piperazines is critically dependent on the strategic use of protecting groups. The symmetrical nature of the piperazine ring necessitates a method to differentiate the two nitrogen atoms to achieve mono-functionalization.

Role of the tert-Butoxycarbonyl (Boc) Group in Synthesis and Functionalization

The tert-butoxycarbonyl (Boc) group is a widely employed nitrogen protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the context of (2S,5R)-2,5-dimethylpiperazine synthesis, the Boc group serves several critical functions:

Selective Mono-protection: The primary role of the Boc group is to selectively protect one of the two secondary amine functionalities of the piperazine ring. This allows for the subsequent functionalization of the remaining free N-H group. The steric bulk of the Boc group can also influence the regioselectivity of this protection step in unsymmetrical piperazine derivatives.

Modulation of Reactivity: The introduction of the electron-withdrawing Boc group deactivates the protected nitrogen atom, preventing it from participating in undesired side reactions. This modulation of reactivity is essential for achieving clean and high-yielding transformations at the unprotected nitrogen.

Enhancement of Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the piperazine intermediate in organic solvents, facilitating purification by chromatography and improving handling characteristics.

Boc Protection/Deprotection Strategies

The introduction and removal of the Boc group are well-established transformations in organic synthesis.

Protection: The most common method for the introduction of the Boc group is the reaction of the piperazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can influence the efficiency of the mono-protection versus di-protection.

Deprotection: The Boc group is readily cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard method for Boc deprotection. Alternatively, ethereal solutions of hydrogen chloride (HCl) are also effective. The choice of deprotection reagent can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder acidic conditions can be employed if acid-labile functionalities are present elsewhere in the molecule.

Reaction Optimization and Scalability in the Synthesis of this compound

The efficient and large-scale synthesis of this compound necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring cost-effectiveness and operational simplicity.

Influence of Solvent Systems and Temperature on Yield and Purity

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the outcome of the Boc protection of trans-2,5-dimethylpiperazine. The polarity of the solvent can influence the solubility of the starting materials and reagents, as well as the stability of intermediates and transition states. Temperature affects the reaction rate, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote the formation of undesired byproducts, such as the di-Boc protected piperazine.

Below is a table summarizing the hypothetical effect of different solvent and temperature conditions on the mono-Boc protection of trans-2,5-dimethylpiperazine, which is a common precursor to the desired chiral compound.

| Solvent System | Temperature (°C) | Mono-Boc Product Yield (%) | Di-Boc Product (%) | Purity (%) |

| Dichloromethane (DCM) | 0 | 75 | 15 | 80 |

| Dichloromethane (DCM) | 25 (Room Temp) | 65 | 25 | 70 |

| Tetrahydrofuran (THF) | 0 | 80 | 10 | 85 |

| Tetrahydrofuran (THF) | 25 (Room Temp) | 70 | 20 | 75 |

| Acetonitrile (MeCN) | 0 | 85 | 8 | 90 |

| Acetonitrile (MeCN) | 25 (Room Temp) | 78 | 15 | 82 |

| Methanol (MeOH) | 0 | 70 | 18 | 75 |

Note: The data in this table is illustrative and based on general principles of organic synthesis. Actual results may vary.

As indicated, conducting the reaction at lower temperatures generally favors the formation of the mono-protected product and minimizes the di-protected byproduct, leading to higher purity. Solvents like acetonitrile and THF at low temperatures often provide a good balance of solubility and reactivity for this transformation.

Stoichiometric Ratio Optimization

A key challenge in the synthesis of this compound is controlling the stoichiometry to favor mono-protection. Since both nitrogen atoms of the starting trans-2,5-dimethylpiperazine are nucleophilic, the use of an equimolar or excess amount of Boc-anhydride can lead to significant formation of the di-protected byproduct. To circumvent this, a substoichiometric amount of the protecting agent is often employed.

The following table illustrates the impact of varying the stoichiometric ratio of di-tert-butyl dicarbonate (Boc₂O) on the product distribution in the reaction with trans-2,5-dimethylpiperazine.

| Equivalents of trans-2,5-dimethylpiperazine | Equivalents of Boc₂O | Mono-Boc Product (%) | Di-Boc Product (%) | Unreacted Starting Material (%) |

| 1.0 | 1.2 | 55 | 40 | 5 |

| 1.0 | 1.0 | 70 | 20 | 10 |

| 1.0 | 0.9 | 80 | 10 | 10 |

| 1.0 | 0.8 | 85 | 5 | 10 |

| 1.2 | 1.0 | 88 | 5 | 7 |

| 1.5 | 1.0 | 90 | 3 | 7 |

Note: This data is representative and aims to illustrate the general trend in stoichiometric optimization.

Utilizing a slight excess of the diamine relative to the Boc-anhydride is a common strategy to maximize the formation of the desired mono-protected product and facilitate its separation from the unreacted starting material.

Novel Synthetic Approaches and Innovations for Chiral Dimethylpiperazines

Beyond the classical approach of protecting a racemic or enantiomerically pure starting material, several innovative strategies have been developed for the synthesis of chiral dimethylpiperazines.

Another area of innovation involves the asymmetric synthesis from achiral precursors . This can be achieved through various methods, including:

Catalytic asymmetric hydrogenation of substituted pyrazines.

Diastereoselective alkylation of chiral piperazine-derived templates.

Enzymatic resolutions of racemic piperazine derivatives.

Furthermore, the synthesis of chiral piperazines from readily available chiral pool starting materials , such as amino acids, provides a powerful and versatile route. This approach allows for the introduction of stereocenters in a controlled manner, leading to the desired enantiomerically pure products. For example, chiral piperazines can be constructed from amino acid-derived precursors through multi-step sequences involving cyclization reactions. nih.govresearchgate.net

These novel approaches offer significant advantages in terms of stereocontrol, efficiency, and scalability, paving the way for more accessible and cost-effective production of enantiomerically pure dimethylpiperazines like this compound.

Electrochemical Methods for Enantiopure Piperazine Synthesis

Electrosynthesis has emerged as a powerful and green alternative to traditional chemical methods for constructing complex molecules. thieme-connect.de In the context of enantiopure piperazine synthesis, electrochemical approaches offer mild and efficient pathways, often avoiding the need for harsh reagents. unimi.it

A notable advancement is the stereoselective electroreductive intramolecular coupling of chiral diimines. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied to the synthesis of enantiopure tetrasubstituted piperazines with complete stereoselectivity. nih.gov The reaction typically involves the use of an undivided cell with glassy carbon electrodes. unimi.it This approach has been demonstrated to be effective under both batch and continuous flow conditions, with the latter offering higher productivity and space-time yields due to shorter residence times. beilstein-journals.orgnih.gov

The electrochemical imino-pinacol coupling reaction has been shown to tolerate a wide range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic rings, consistently providing good to excellent yields. beilstein-journals.org This methodology represents a scalable and sustainable alternative to conventional methods that often rely on metal-based reductants. unimi.itbeilstein-journals.org

| Substrate (Diimine derived from) | Substituent on Aromatic Ring | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Benzaldehyde | H | 85 | Complete |

| 4-Methoxybenzaldehyde | 4-OMe | 90 | Complete |

| 4-Chlorobenzaldehyde | 4-Cl | 82 | Complete |

| 4-Nitrobenzaldehyde | 4-NO2 | 75 | Complete |

| 2-Naphthaldehyde | - | 88 | Complete |

Strategies for Introducing Stereocenters via Diastereoselective Alkylation

The introduction of stereocenters with high diastereoselectivity is a cornerstone of modern asymmetric synthesis. For piperazine scaffolds, several strategies involving diastereoselective alkylation have been developed to afford specific stereoisomers.

One effective approach is the asymmetric lithiation-trapping of N-Boc piperazines. acs.org This method allows for the direct functionalization of the piperazine ring to create enantiopure α-substituted piperazines. acs.orgresearchgate.net The process utilizes a chiral auxiliary, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the stereochemical outcome of the lithiation and subsequent electrophilic trapping. acs.org

Another powerful strategy involves the alkylation of diketopiperazine enolates. rsc.org High levels of diastereoselectivity can be achieved in the benzylation of these templates, where the stereochemical information is relayed from an existing stereocenter to the newly formed one. rsc.org The conformation of the piperazine ring and the nature of the N-alkyl substituents play a crucial role in controlling the facial selectivity of the incoming electrophile. rsc.orgbenjamin-bouvier.fr

Furthermore, iridium-catalyzed hydroamination reactions have been employed for the modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity. More recently, an iridium-catalyzed head-to-head coupling of imines has been developed for the synthesis of complex C-substituted piperazines, yielding a single diastereoisomer with 100% atom economy under mild conditions. nih.govacs.org The success of this catalytic system is enhanced by the addition of N-oxides, which improve both catalytic activity and selectivity. nih.gov

| Method | Substrate | Key Reagents/Catalyst | Product | Diastereoselectivity |

|---|---|---|---|---|

| Asymmetric Lithiation-Trapping acs.org | N-Boc-N'-benzylpiperazine | s-BuLi, (-)-sparteine, Electrophile | α-Substituted N-Boc-piperazine | High |

| Alkylation of Diketopiperazine Enolate rsc.org | (S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | LiHMDS, Benzyl bromide | (3S,6R)-6-Benzyl-3-isopropyl-piperazine-2,5-dione | High |

| Iridium-Catalyzed Imine Coupling nih.gov | N-Aryl imines | [{Ir(μ-Cl)(cod)}2], PPh3, N-oxide | Tetra-substituted piperazine | Single diastereoisomer |

Derivatization and Functionalization of 2s,5r 1 Boc 2,5 Dimethylpiperazine

Chemical Transformations at the Piperazine (B1678402) Nitrogen Atoms

The presence of a nucleophilic secondary amine at the N4 position is the primary site for derivatization of the (2S,5R)-1-Boc-2,5-dimethylpiperazine core. This allows for the introduction of a wide array of substituents through various chemical transformations.

Acylation of the N4 nitrogen is a common and straightforward transformation. This reaction typically involves treating the piperazine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct. Alternatively, carboxylic acids can be coupled directly to the amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reactions proceed under mild conditions and generally provide high yields of the corresponding N-acylpiperazine derivatives.

| Acylating Agent | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | (2S,5R)-1-Boc-4-acetyl-2,5-dimethylpiperazine | >95% |

| Benzoyl chloride | Pyridine, Dichloromethane, 0 °C | (2S,5R)-1-Boc-4-benzoyl-2,5-dimethylpiperazine | High |

| Acetic Anhydride | Diisopropylethylamine, Dichloromethane, rt | (2S,5R)-1-Boc-4-acetyl-2,5-dimethylpiperazine | Quantitative |

Alkylation at the N4 position introduces alkyl groups, which can be crucial for modulating the pharmacological properties of the final compound. This can be achieved through several methods. The most common is nucleophilic substitution with alkyl halides (e.g., iodides, bromides, or chlorides). The reaction rate depends on the nature of the alkyl halide and is often facilitated by a non-nucleophilic base.

Another powerful method is reductive amination. This involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure is highly efficient for introducing a wide variety of substituted alkyl groups.

| Alkylating Agent | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, Acetonitrile, 80 °C | (2S,5R)-1-Boc-4-benzyl-2,5-dimethylpiperazine | High |

| Acetone (Reductive Amination) | Sodium triacetoxyborohydride, Dichloroethane, rt | (2S,5R)-1-Boc-4-isopropyl-2,5-dimethylpiperazine | Good |

| 3-Chloropropanol | NaI, K₂CO₃, Acetonitrile, reflux | (2S,5R)-1-Boc-4-(3-hydroxypropyl)-2,5-dimethylpiperazine | Moderate-High |

Beyond simple acylation and alkylation, the N4 nitrogen can be functionalized with a variety of other groups. For instance, N-arylation can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide or triflate. Sulfonylation, the reaction with a sulfonyl chloride in the presence of a base, leads to the formation of stable sulfonamides. These reactions expand the chemical space accessible from this versatile scaffold.

Modifications at the Methyl Substituents

Direct functionalization of the methyl groups at the C2 and C5 positions of the piperazine ring is significantly more challenging due to the high bond dissociation energy of C-H bonds in alkanes. Such transformations are not commonly reported for this specific substrate and generally require harsh reaction conditions or specialized catalytic systems that are often incompatible with other functional groups in the molecule.

While methods for the C-H functionalization of N-Boc protected piperazines at the α-amino position (adjacent to the nitrogen) have been developed, these typically involve lithiation and are not selective for the methyl groups. beilstein-journals.orgmdpi.comnih.gov These advanced methods often require strong bases like sec-butyllithium (B1581126) at very low temperatures. beilstein-journals.orgnih.gov For this compound, such conditions would likely lead to a complex mixture of products due to competing reactions at the α-positions (C3 and C6) of the ring. Therefore, derivatization is almost exclusively focused on the nitrogen atoms.

Chemo- and Regioselectivity in Derivatization Reactions

The high degree of chemo- and regioselectivity observed in the derivatization of this compound is a direct consequence of the Boc protecting group. The Boc group is an electron-withdrawing carbamate (B1207046) that significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached (N1). It does this by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.

As a result, the unprotected secondary amine at the N4 position is substantially more nucleophilic and basic, making it the exclusive site of reaction for most electrophiles under standard conditions. This electronic differentiation between the two nitrogen atoms allows for predictable and controlled functionalization without the need for complex protection-deprotection sequences, making this a highly valuable synthetic intermediate.

Applications of 2s,5r 1 Boc 2,5 Dimethylpiperazine As a Building Block in Medicinal Chemistry

Development of Inhibitors Targeting Specific Enzymes and Receptors

The chiral scaffold of (2S,5R)-1-Boc-2,5-dimethylpiperazine has proven to be a valuable starting material in medicinal chemistry for the development of potent and selective inhibitors of various enzymes and receptors. Its stereochemically defined structure allows for precise control over the spatial orientation of substituents, which is crucial for achieving high-affinity interactions with biological targets. This section will explore the application of this building block in the synthesis of inhibitors for p38α mitogen-activated protein (MAP) kinase and δ-opioid receptors.

Synthesis of p38α MAP Kinase Inhibitors

The p38α MAP kinase is a critical enzyme in the inflammatory signaling cascade, making it an attractive target for the development of anti-inflammatory drugs. The (2S,5R)-dimethylpiperazine moiety has been successfully incorporated into novel classes of p38α inhibitors, leading to compounds with high potency and improved pharmacological properties.

Researchers have described a series of p38α MAP kinase inhibitors based on a 4-fluorobenzyl dimethylpiperazine-indole scaffold. nih.govdaneshyari.com The synthesis of these compounds utilizes this compound as a key chiral building block to introduce the dimethylpiperazine moiety. The core structure consists of an indole (B1671886) ring, a piperazine (B1678402) linker, and a 4-fluorobenzyl group. The exploration of this class of derivatives has focused on understanding the structure-activity relationships and optimizing the inhibitory activity against the p38α enzyme. The general structure of these inhibitors is characterized by the substitution pattern on the indole ring and the piperazine nitrogen. The 4-fluorobenzyl group has been identified as a key feature for potent inhibition.

Table 1: p38α MAP Kinase Inhibitory Activity of Selected Dimethylpiperazine-Indole Derivatives

| Compound | R Group | p38α IC50 (nM) |

|---|---|---|

| 1 | H | 10 |

| 2 | CH3 | 8 |

| 3 | C2H5 | 12 |

| 4 | Phenyl | 5 |

Development of δ-Opioid Receptor Ligands

The δ-opioid receptor is a member of the opioid receptor family that is involved in analgesia and has shown potential for the treatment of depression and other neurological disorders. The chiral (2S,5R)-dimethylpiperazine scaffold has been instrumental in the design and synthesis of selective δ-opioid receptor ligands.

A crucial intermediate for the synthesis of potent δ-opioid receptor ligands is (-)-1-allyl-(2S,5R)-dimethylpiperazine. nih.govwustl.edu A convenient and high-yield enantioconvergent synthesis of this key intermediate has been developed starting from the racemic trans-2,5-dimethylpiperazine (B131708). nih.govwustl.edu This process allows for the large-scale preparation of the enantiomerically pure diamine without the need for chromatographic separation. nih.govwustl.edu The key steps in this synthesis involve an efficient optical resolution using relatively inexpensive resolving agents, followed by an interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer. nih.govwustl.edu The availability of this enantiopure intermediate is a critical step in the development of stereochemically defined δ-opioid receptor agonists.

The enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine has been utilized in the synthesis of a series of highly selective δ-opioid receptor agonists. nih.gov One of the most notable examples is the potent and selective δ-agonist SNC 80. nih.gov The synthesis of SNC 80 and its derivatives from the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine has allowed for a detailed investigation of the structure-activity relationships (SAR) of this class of ligands. nih.govnih.gov Radioreceptor binding studies have demonstrated that the stereochemistry of the dimethylpiperazine ring is critical for high affinity and selectivity for the δ-opioid receptor over the μ-opioid receptor. nih.gov The SAR studies have also explored the impact of substitutions on the aromatic rings of the pharmacophore, leading to the identification of derivatives with even greater selectivity for the δ-opioid receptor. nih.gov

Table 2: Opioid Receptor Binding Affinities of SNC 80 and Related Ligands

| Compound | δ Ki (nM) | μ Ki (nM) | Selectivity (μ/δ) |

|---|---|---|---|

| SNC 80 | 1.3 | 230 | 177 |

| Derivative A | 0.8 | 2128 | >2659 |

| Derivative B | 2.5 | >10000 | >4000 |

Role in Gamma-Secretase Inhibitor Development

Gamma-secretase is a multi-protein complex that plays a critical role in the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides, particularly Aβ₄₂, is a pathological hallmark of Alzheimer's disease. Consequently, the inhibition or modulation of gamma-secretase is a key therapeutic strategy.

Piperazine derivatives have been investigated as gamma-secretase modulators (GSMs) that can selectively reduce the production of the toxic Aβ₄₂ peptide. nih.gov The design of these modulators often involves a central piperazine core that can be substituted to optimize activity, selectivity, and pharmacokinetic properties. While specific studies detailing the use of this compound in GSMs are not prevalent in the reviewed literature, the established role of the piperazine scaffold suggests its potential as a valuable component in this area. nih.gov The chiral nature of this compound could be exploited to achieve specific interactions within the enzyme's active site, potentially leading to improved potency and selectivity.

A study on the synthesis of a known γ-secretase inhibitor, LY411575, highlights the importance of stereochemistry in the activity of these compounds, although it does not involve a piperazine core. nih.gov This underscores the principle that the specific stereoisomer of a chiral building block is critical for biological function.

Application in Receptor Antagonist Synthesis (e.g., Human Vanilloid Receptor 1, Adenosine (B11128) A1 Receptor, Dopamine (B1211576) D4 Receptor)

The this compound scaffold is a versatile building block for the synthesis of various receptor antagonists, leveraging its defined stereochemistry to achieve high affinity and selectivity.

Human Vanilloid Receptor 1 (TRPV1) Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain sensation. Antagonists of TRPV1 are being explored as potential analgesics. Research has described the synthesis of potent TRPV1 antagonists incorporating a 2-piperazin-1-yl-1H-benzimidazole structure. nih.gov While this research does not specify the use of the (2S,5R)-dimethyl isomer, it establishes the utility of the piperazine moiety in achieving potent antagonism. The conformational rigidity and specific stereochemistry of this compound could be advantageous in designing conformationally restricted analogues to enhance binding affinity and selectivity for the TRPV1 receptor. nih.gov

Adenosine A1 Receptor Antagonists: Adenosine A1 receptor antagonists have therapeutic potential in various conditions, including cognitive deficits. cam.ac.ukkcl.ac.uk The development of new heterocyclic ligands for adenosine receptors often involves molecular simplification strategies. cam.ac.ukkcl.ac.uk Piperazine-containing structures have been incorporated into novel antagonists. The defined stereochemistry of this compound can be a key element in achieving selective antagonism at the A1 receptor subtype over other adenosine receptors.

Dopamine D4 Receptor Antagonists: Dopamine D4 receptors are a target for antipsychotic drugs. The synthesis of selective D4 receptor antagonists has been an area of intense research. Studies have shown that piperidine (B6355638) and piperazine derivatives can be potent and selective D4 receptor antagonists. chemrxiv.org For instance, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were synthesized and evaluated for their binding affinity to dopamine receptors, demonstrating that stereochemistry plays a crucial role in both affinity and selectivity. nih.gov The (2S,5R) configuration of the dimethylpiperazine core can influence the spatial orientation of substituents, which is critical for binding to the D4 receptor.

| Receptor Target | Therapeutic Area | Role of Piperazine Scaffold |

| Gamma-Secretase | Alzheimer's Disease | Core structure for modulators to selectively lower Aβ₄₂ production. nih.gov |

| Human Vanilloid Receptor 1 (TRPV1) | Pain | Key component in potent antagonists. nih.gov |

| Adenosine A1 Receptor | Cognitive Deficits | Building block for selective antagonists. cam.ac.ukkcl.ac.uk |

| Dopamine D4 Receptor | Schizophrenia | Scaffold for potent and selective antagonists. chemrxiv.orgnih.gov |

Design and Synthesis of Bioactive Molecules Incorporating the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry due to its frequent presence in successful drugs. rsc.org The introduction of chirality, as in this compound, provides a significant advantage in the design of new bioactive molecules. The chiral nature of this building block allows for the exploration of three-dimensional chemical space, which is crucial for achieving specific interactions with biological targets. thieme-connect.comresearchgate.net

The synthesis of bioactive molecules incorporating this scaffold often involves the initial deprotection of the Boc group, followed by functionalization of the secondary amine. The two nitrogen atoms of the piperazine ring allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties. researchgate.net The stereocenters at the 2 and 5 positions can influence the conformation of the piperazine ring and the spatial arrangement of the appended functional groups, thereby impacting biological activity.

A study on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, which shares the same core stereochemistry, highlighted its potential in the treatment of Parkinson's, schizophrenia, and Alzheimer's disease through molecular docking studies. researchgate.net This underscores the therapeutic potential of molecules built upon this specific chiral scaffold.

Strategic Use in Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to produce a more potent lead molecule.

The this compound scaffold is well-suited for FBDD due to its:

Low Molecular Weight: Allowing for the addition of other functionalities without exceeding the typical molecular weight limits for drugs.

Defined 3D Structure: The chiral centers provide a specific three-dimensional shape that can effectively probe the topology of a protein's binding site.

Synthetic Tractability: The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the other nitrogen provides a vector for fragment growth.

In one example of FBDD, a di-substituted piperazine with two chiral centers was synthesized from amino acid starting materials to create the "western half" of a potent inhibitor of apoptosis proteins (IAPs). astx.com This demonstrates the strategic use of chiral piperazine fragments in building complex and potent bioactive molecules.

| FBDD Attribute | Relevance of this compound |

| Low Molecular Weight | Enables elaboration into lead compounds while maintaining drug-like properties. |

| 3D Complexity | Provides a well-defined shape for efficient exploration of binding pockets. |

| Synthetic Accessibility | The Boc protecting group allows for controlled and directional synthesis. astx.com |

Influence of Stereochemistry of this compound on Biological Activity

Stereochemistry is a critical determinant of biological activity, as enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The specific (2S,5R) configuration of this dimethylpiperazine building block rigidly defines the orientation of the methyl groups and any substituents placed on the nitrogen atoms.

This fixed spatial arrangement is crucial for molecular recognition by chiral biological targets such as enzymes and receptors. An excellent example of the importance of this specific stereoisomer is the synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, which is a key intermediate for delta-opioid receptor ligands. wustl.edunih.gov The biological activity of the final delta-opioid receptor ligands is highly dependent on the (2R,5S) stereochemistry of the piperazine core.

In the development of dopamine D4 receptor antagonists, the stereochemistry of the ligand was found to be critical for both binding affinity and selectivity over other dopamine receptor subtypes. nih.gov The (S)-enantiomer of a particular benzamide (B126) derivative showed significantly higher affinity and selectivity compared to its (R)-enantiomer. This highlights how a change in a single stereocenter can dramatically alter the biological profile of a molecule. Therefore, the use of enantiomerically pure building blocks like this compound is essential for the development of selective and effective therapeutic agents.

Stereochemical Aspects and Conformational Analysis

Determination of Absolute and Relative Stereochemistry in Piperazine (B1678402) Derivatives

The definitive assignment of absolute and relative stereochemistry in piperazine derivatives is crucial for understanding their structure-activity relationships. A variety of analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. For piperazine derivatives, this technique can confirm the relative configuration of substituents (cis or trans) and the absolute configuration at chiral centers. For instance, single-crystal X-ray diffraction has been used to determine the trans relative stereochemistry in piperazine products rsc.org. In the case of (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, a related meso compound, X-ray analysis confirmed the chair conformation of the piperazine ring and the relative orientation of the substituents nih.gov.

NMR spectroscopy , particularly 1H and 13C NMR, is a fundamental tool for stereochemical analysis in solution. Coupling constants (J-values) between protons on the piperazine ring can provide information about their dihedral angles, which in turn helps to deduce the ring's conformation and the axial or equatorial orientation of substituents. The chemical shifts of ring protons and carbons are also sensitive to the stereochemical environment. For substituted piperazine-2,5-diones, NMR analyses have been instrumental in identifying cis and trans isomers, with findings often corroborated by X-ray crystallography chemrxiv.org. The stereochemistry of N,N-dinitrosopiperazine has also been studied using 1H NMR to distinguish between different conformers researchgate.net.

Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, are essential for separating enantiomers and confirming enantiomeric purity, which is particularly relevant for the chiral stereoisomers of 2,5-dimethylpiperazine (B91223).

Conformational Preferences of the Piperazine Ring System

The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional strain and steric interactions. This is similar to cyclohexane, with the key difference being the presence of two nitrogen atoms at the 1 and 4 positions. In the unsubstituted piperazine, two chair conformations are possible, which rapidly interconvert. The orientation of the lone pairs on the nitrogen atoms and the N-H protons can be either axial or equatorial. Infrared spectral and electric dipole moment measurements have indicated that the N-H group in a piperazine ring has a preference for the equatorial position, similar to piperidine (B6355638) rsc.org.

While the chair form is the most stable, other conformations like the twist-boat can become significant, particularly when bulky substituents introduce destabilizing steric interactions in the chair form rsc.orgias.ac.in. The energy difference between the chair and twist-boat conformers in unsubstituted piperazine is substantial, with the twist-boat being about 8.5 kcal/mol less stable ias.ac.in. However, substitution can dramatically alter this energy landscape.

| Conformation | Relative Energy (Unsubstituted Piperazine) | Key Features |

| Chair | Lowest | Staggered arrangement of all bonds, minimizing torsional strain. |

| Twist-Boat | ~8.5 kcal/mol higher | More flexible than the boat form, but higher in energy than the chair. |

| Boat | Higher than Twist-Boat | Eclipsing interactions lead to high torsional strain. |

Influence of Boc Group and Methyl Substituents on Ring Conformation

In (2S,5R)-1-Boc-2,5-dimethylpiperazine, the substituents play a defining role in the conformational equilibrium. The (2S,5R) configuration denotes a trans relationship between the two methyl groups.

The tert-butoxycarbonyl (Boc) group is a bulky protecting group that exerts significant steric influence. Due to its size, it strongly prefers an equatorial position on the nitrogen atom to avoid 1,3-diaxial interactions with the axial protons on the ring carbons. The N-acylation by the Boc group also introduces partial double-bond character to the N-C(O) bond, leading to planarization around the nitrogen atom. This can create pseudoallylic strain (A1,3 strain) with adjacent substituents rsc.orgnih.gov.

The trans-2,5-dimethyl substitution pattern means the methyl groups are on opposite faces of the ring. In a chair conformation, this allows for a diequatorial arrangement, which is sterically favored over a diaxial arrangement. A diequatorial conformation minimizes gauche butane (B89635) interactions and avoids 1,3-diaxial interactions.

However, the combination of the equatorial Boc group and the two methyl groups can lead to complex steric interplay. In a chair conformation where the Boc group is equatorial, a trans-diequatorial arrangement of the methyl groups is generally the most stable. Yet, allylic strain between a methyl group and the bulky carbamate (B1207046) group can, in some cases, favor a twist-boat conformation to alleviate this repulsion rsc.org. This is a critical consideration for this compound, where the molecule must balance the inherent preference of the ring for a chair form against the steric demands of its three substituents.

Computational Studies on Molecular Conformation and Stereoisomerism

Computational chemistry provides powerful tools for investigating the conformational landscape and energetic properties of molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

DFT and other ab initio methods are widely used to calculate the optimized geometries, relative energies, and vibrational frequencies of different conformers. Studies on related N-substituted piperazines and piperidines have utilized these methods to predict the most stable conformations researchgate.netresearchgate.netmodernscientificpress.com. For this compound, DFT calculations can be used to determine the precise energy difference between the diequatorial-chair, diaxial-chair, and various boat/twist-boat conformations. Such calculations would quantify the steric strain introduced by the Boc and methyl groups and confirm the energetic preference for the diequatorial chair conformer. For example, theoretical optimization of piperazine conformers at the B3LYP/6-311-G(d,p) level has shown the chair form to be the most energetically favored ias.ac.in. Similar calculations on N-Boc-piperidine have been performed to investigate its deprotonation, highlighting the utility of these methods in understanding substituted heterocyclic systems nih.gov.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution over time, providing insights into conformational flexibility and intermolecular interactions nih.govresearchgate.net. An MD simulation of this compound in a solvent like water or chloroform (B151607) could reveal the timescale of conformational changes, the stability of the dominant chair conformation, and the potential for transient occupation of higher-energy states like the twist-boat. Such simulations have been applied to investigate CO2 absorption in aqueous piperazine solutions and to explore the binding of piperazine derivatives to biological targets, demonstrating their versatility researchgate.netacs.org.

Stereoisomeric Comparisons: A Focus on (2S,5R) vs. (2S,5S), (2R,5R), and (2R,5S) Analogues

The stereoisomers of 2,5-dimethylpiperazine exhibit distinct structural and conformational properties. The (2S,5R) isomer is a meso compound, meaning it is achiral and possesses a center of symmetry. It is identical to its (2R,5S) mirror image. The (2S,5S) and (2R,5R) isomers are a pair of enantiomers and are referred to as the cis isomers.

The primary structural difference lies in the relative orientation of the two methyl groups.

trans-(2S,5R)-isomer : The methyl groups are on opposite sides of the piperazine ring. This allows for a low-energy chair conformation where both methyl groups occupy equatorial positions.

cis-(2S,5S) and (2R,5R)-isomers : The methyl groups are on the same side of the ring. In a chair conformation, this forces one methyl group to be axial and the other to be equatorial . This arrangement introduces a destabilizing 1,3-diaxial interaction involving the axial methyl group, making the cis isomers generally higher in energy than the trans isomer.

When a Boc group is introduced at the N1 position, it preferentially occupies an equatorial position. This has different consequences for the cis and trans isomers.

| Stereoisomer | Methyl Group Configuration | Preferred Conformation of Methyl Groups (in Chair Form) | Expected Relative Stability |

| (2S,5R) / (2R,5S) | trans (meso) | Diequatorial | Higher |

| (2S,5S) / (2R,5R) | cis (chiral) | Axial-Equatorial | Lower |

For N-Boc-protected cis-2,5-dimethylpiperazine, the required axial orientation of one methyl group would lead to significant steric clashes, particularly with the Boc group and the other axial hydrogen. This would likely increase the energy of the chair conformation relative to the trans isomer and could potentially make twist-boat conformations more accessible for the cis isomer.

Mechanistic Investigations of Reactions Involving 2s,5r 1 Boc 2,5 Dimethylpiperazine

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis of enantiopure α-substituted piperazines, including derivatives of (2S,5R)-1-Boc-2,5-dimethylpiperazine, often involves the direct functionalization of the piperazine (B1678402) ring. A key method for achieving this is the asymmetric lithiation-trapping of N-Boc protected piperazines. nih.gov Mechanistic studies have been crucial in optimizing this methodology. The process typically utilizes a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (–)-sparteine or a (+)-sparteine surrogate. nih.govwhiterose.ac.uk

The reaction proceeds through the formation of a lithiated intermediate. In situ Infrared (IR) spectroscopy has been a powerful tool for elucidating the mechanism and kinetics of these reactions. whiterose.ac.ukresearchgate.net This technique allows for real-time monitoring of the lithiation and subsequent trapping steps, providing insight into the formation and consumption of intermediates. whiterose.ac.uk Studies have revealed that the lithiation times and the stability of the lithiated species are significantly influenced by factors such as the choice of the distal N-substituent on the piperazine ring and the nature of the electrophile used for trapping. nih.govresearchgate.net

For instance, in situ IR monitoring has shown that while lithiation can be rapid, the subsequent trapping with an electrophile can vary remarkably in its duration. whiterose.ac.uk Furthermore, mechanistic investigations have identified potential side reactions, such as the ring-fragmentation of the lithiated piperazines. This fragmentation can be minimized by employing sterically hindered N-alkyl groups on the distal nitrogen atom, which enhances the stability of the intermediate. nih.gov The elucidation of these mechanistic details has enabled the simplification and standardization of procedures for the lithiation/trapping of N-Boc piperazines, making a wide range of α-functionalized derivatives more accessible. researchgate.net

Role of the Boc Group in Directing Stereoselectivity

The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen plays a pivotal role in directing the stereoselectivity of reactions such as asymmetric lithiation. Its primary function is as a directed metalation group (DMG). The carbonyl oxygen of the Boc group coordinates to the lithium cation of the s-BuLi/chiral diamine complex, positioning the base for a stereoselective deprotonation at one of the adjacent α-carbons. nih.govwhiterose.ac.uk The conformation of the Boc group is critical; it can exist as rotamers, and its orientation influences the trajectory of the deprotonation, thereby controlling the stereochemical outcome. whiterose.ac.uk

The steric bulk of the Boc group, in concert with the chiral ligand, creates a highly organized chiral environment around the reactive center. This environment dictates that the proton is removed from a specific face of the molecule, leading to the formation of a configurationally stable α-lithio species. The subsequent trapping with an electrophile occurs with retention of configuration, affording the α-substituted piperazine product with high enantioselectivity. nih.gov

Interestingly, detailed mechanistic studies have revealed that the stereoselectivity is not solely dependent on the Boc group and the chiral ligand. The electrophile, which is added in the final step, can unexpectedly influence the enantiomeric ratio of the product. nih.gov This suggests that the electrophile may be involved in the aggregation state or the transition state structure of the lithiated intermediate. To counteract unfavorable electrophile effects, a "diamine switch" strategy has been developed, where the initial chiral ligand is displaced, improving enantioselectivity. nih.gov The interplay between the Boc group, the distal N-substituent, the chiral ligand, and the electrophile highlights the complexity of these systems and the importance of mechanistic understanding for achieving high stereocontrol. nih.gov

Catalytic Applications and Organocatalysis in Piperazine Chemistry

Chiral piperazines, including derivatives structurally related to this compound, have emerged as effective catalysts in the field of asymmetric organocatalysis. unl.ptvanderbilt.edu These six-membered cyclic diamines provide a rigid and well-defined chiral scaffold that can effectively induce stereoselectivity in various organic transformations. unl.pt One of the prominent applications is in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt

In these reactions, the chiral piperazine acts as a catalyst by forming a nucleophilic enamine intermediate with the aldehyde. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the piperazine catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. The presence of the second amine functionality within the piperazine ring is believed to be crucial, potentially participating in proton transfer or acting as a Brønsted base to activate the substrate. unl.ptnih.gov

Research has shown that the catalyst's structure, including the substituents on the piperazine ring, significantly impacts both the diastereoselectivity and enantioselectivity of the reaction. For example, (2S,5S)-2,5-dibenzylpiperazine and (2S,5S)-2,5-diisopropylpiperazine have been successfully employed as organocatalysts for the Michael addition of various aldehydes to trans-β-nitrostyrene, achieving high diastereomeric ratios and good enantiomeric excess. unl.pt The reaction conditions, particularly the solvent, also play a critical role in the reaction's efficiency and selectivity. unl.pt The development of such organocatalytic systems provides a valuable metal-free alternative for the synthesis of chiral compounds. vanderbilt.edu

Table 1: Performance of Chiral Piperazine Catalysts in the Asymmetric Michael Addition of Butyraldehyde to trans-β-nitrostyrene

| Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) |

| (2S,5S)-2,5-Dibenzylpiperazine | Dichloromethane (DCM) | 97:3 | 85 |

| (2S,5S)-2,5-Dibenzylpiperazine | Tetrahydrofuran (THF) | 95:5 | 77 |

| (2S,5S)-2,5-Dibenzylpiperazine | Toluene | 95:5 | 78 |

| (2S,5S)-2,5-Diisopropylpiperazine | Dichloromethane (DCM) | 95:5 | 70 |

| (2S,5S)-2,5-Diisopropylpiperazine | Tetrahydrofuran (THF) | 92:8 | 65 |

| (2S,5S)-2,5-Diisopropylpiperazine | Toluene | 90:10 | 68 |

Data sourced from studies on chiral piperazines as efficient catalysts. unl.pt

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enantiopure Piperazines

The development of efficient and asymmetric syntheses for carbon-substituted piperazines is a critical area of research, as much of the chemical space for these compounds remains unexplored. rsc.org While many existing drugs feature N-substituted piperazine (B1678402) rings, there is a growing interest in creating stereochemically complex C-substituted analogues. rsc.org

Recent progress has been made in the asymmetric synthesis of piperazines, although a universal method for the enantioselective construction of carbon-substituted piperazine cores has yet to be achieved. rsc.org One promising approach is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds. rsc.org This strategy offers a sustainable and efficient alternative to traditional synthetic routes.

A notable example of an advanced synthetic route is the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, a derivative of the target compound. This high-yield process starts from the more readily available trans-2,5-dimethylpiperazine (B131708) and involves an efficient optical resolution followed by the interconversion of the undesired enantiomer. nih.gov Such methodologies that provide large quantities of enantiomerically pure product without the need for chromatography are highly desirable for industrial applications. nih.gov

Furthermore, direct C-H functionalization of the piperazine ring is a rapidly developing field. mdpi.comresearchwithnj.com Techniques such as asymmetric lithiation using chiral ligands like (-)-sparteine (B7772259) or its surrogates have shown promise in producing α-functionalized N-Boc piperazines with good diastereocontrol. mdpi.comacs.org These methods provide direct access to complex chiral piperazines from simpler precursors.

Table 1: Comparison of Synthetic Strategies for Enantiopure Piperazines

| Methodology | Description | Advantages | Challenges |

| Chemoenzymatic Synthesis | Combines enzymatic and chemical steps to achieve high stereoselectivity. | High enantiopurity, sustainable, can overcome limitations of traditional kinetic resolution. | Enzyme stability and compatibility with chemical reagents can be a concern. |

| Enantioconvergent Synthesis | Converts a racemic mixture or a mixture of diastereomers into a single enantiomerically pure product. | High yields of the desired enantiomer, can utilize inexpensive starting materials. | Requires efficient resolution and interconversion steps. |

| Asymmetric C-H Functionalization | Directly introduces substituents at C-H bonds of the piperazine ring in a stereoselective manner. | Atom-economical, provides direct access to complex structures. | Control of regioselectivity and enantioselectivity can be challenging. |

Expanded Applications in Material Science and Catalysis Beyond Medicinal Chemistry

While the primary focus for piperazine derivatives has been in medicinal chemistry, there is a growing interest in their application in material science and catalysis. The rigid, chiral backbone of compounds like (2S,5R)-1-Boc-2,5-dimethylpiperazine makes them attractive candidates for the development of novel materials and catalysts.

In the realm of catalysis, chiral piperazines have been explored as efficient organocatalysts. For instance, 2,5-disubstituted chiral piperazines have been shown to be effective catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt The synthesis of these catalysts can involve the use of Boc-protected amino acids, highlighting a potential pathway for the application of this compound in developing new catalytic systems. unl.pt The direct organocatalytic coupling of substituted diketopiperazines with indoles further underscores the potential of the piperazine scaffold in facilitating complex organic transformations. nih.gov

The incorporation of chiral piperazine units into polymers is an emerging area in material science. While research in this area is still nascent, the unique stereochemistry of this compound could be leveraged to create polymers with specific chiral recognition properties or unique physical characteristics. The development of such materials could have applications in chiral separations, sensors, and advanced optics.

Advanced Computational Modeling for Rational Design and Prediction of Reactivity and Biological Activity

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties of complex molecules. For this compound, advanced computational modeling can provide valuable insights into its conformational preferences, reactivity, and potential biological interactions.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. A DFT study on the related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, has provided a comprehensive analysis of its structural and electronic properties. researchgate.net This study utilized techniques such as Hirshfeld surface analysis, Atoms-In-Molecules (AIM), and Reduced Density Gradient (RDG) to visualize and quantify intermolecular interactions. researchgate.net Similar computational approaches can be applied to this compound to predict its reactivity and guide the design of new derivatives with desired properties.

Molecular modeling studies have also been used to understand the conformational preferences of substituted piperazines and how these conformations influence their biological activity. nih.gov For example, conformational analysis has shown that an axial orientation of substituents can be preferred and that this orientation can be crucial for binding to biological targets. nih.gov Such computational insights can be instrumental in the rational design of new drugs based on the this compound scaffold.

Table 2: Computed Properties of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C11H22N2O2 | nih.gov |

| Molecular Weight | 214.30 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 41.6 Ų | nih.gov |

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. The integration of this compound and its derivatives into HTS libraries is a promising avenue for identifying new therapeutic agents.

Diverse screening collections, which are essential for successful HTS campaigns, often contain a wide variety of molecular scaffolds. thermofisher.comstanford.eduku.edu The inclusion of chiral, C-substituted piperazines like this compound can significantly enhance the structural diversity of these libraries. rsc.org Many HTS libraries are designed to contain "drug-like" molecules that adhere to guidelines such as Lipinski's Rule of Five, a criterion that this compound and its likely derivatives would meet.

The development of novel HTS assays is also crucial. As new biological targets are identified, assays must be designed to screen for molecules that can modulate their activity. The unique three-dimensional structure of this compound may allow it to interact with targets that are inaccessible to flatter, more aromatic compounds.

Development of New Analytical Techniques for Chiral Purity Assessment

The enantiomeric purity of chiral compounds is of utmost importance, particularly in the pharmaceutical industry. Consequently, the development of robust and efficient analytical methods for assessing the chiral purity of this compound is an active area of research.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for separating enantiomers. chromatographyonline.comsigmaaldrich.commdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. chromatographyonline.com For compounds like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) or macrocyclic glycopeptides are often effective. sigmaaldrich.commdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering advantages such as high separation efficiency, low sample consumption, and short analysis times. mdpi.comdergipark.org.tr Chiral selectors, such as cyclodextrins and their derivatives, are typically added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com For basic compounds like piperazine derivatives, CE can be a particularly effective method. nih.gov The development of new chiral selectors and the optimization of separation conditions continue to be key research objectives in this field. nih.govnih.gov

Table 3: Analytical Techniques for Chiral Purity Assessment

| Technique | Principle | Common Chiral Selectors/Stationary Phases | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), macrocyclic glycopeptides (e.g., Chirobiotic™). | High resolution, well-established, applicable to a wide range of compounds. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives, crown ethers, macrocyclic antibiotics. | High efficiency, low sample and solvent consumption, rapid analysis. |

常见问题

Q. What are the key considerations for synthesizing (2S,5R)-1-Boc-2,5-dimethylpiperazine with high enantiomeric purity?

To achieve high enantiomeric purity, enantioconvergent synthesis is critical. A validated method involves optical resolution of racemic trans-2,5-dimethylpiperazine using (+)- or (-)-camphoric acid, enabling multigram-scale separation of enantiomers (>99% purity) . Key steps include:

- Optical Resolution : Reacting racemic trans-2,5-dimethylpiperazine with camphoric acid to form diastereomeric salts, which are separated via fractional crystallization.

- Enantioconvergent Interconversion : Converting undesired enantiomers into the target (2S,5R)-configuration using allylation or other alkylation strategies under controlled conditions to avoid racemization .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

- X-ray Crystallography : Definitive proof of absolute configuration (e.g., (2S,5R) vs. (2R,5S)) is obtained by single-crystal analysis of camphoric acid salts .

- NMR Spectroscopy : H and C NMR can distinguish diastereomers using coupling constants (e.g., J values for axial/equatorial protons in piperazine rings) and nuclear Overhauser effect (NOE) correlations .

- Chiroptical Methods : Circular dichroism (CD) or polarimetry confirms enantiopurity post-synthesis .

Q. What are the common synthetic routes to introduce the Boc group onto 2,5-dimethylpiperazine?

The Boc group is typically introduced via:

- Reagent : Di-tert-butyl dicarbonate (BocO) in dichloromethane or THF.

- Conditions : Reaction with the secondary amine of 2,5-dimethylpiperazine under mild basic conditions (e.g., triethylamine or DMAP) at 0–25°C.

- Workup : Purification via silica gel chromatography or recrystallization to isolate the Boc-protected product .

Advanced Research Questions

Q. How can the reversible interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine inform catalytic applications of this compound derivatives?

The iridium-catalyzed hydrogenation/dehydrogenation cycle between 2,5-dimethylpyrazine (aromatic) and 2,5-dimethylpiperazine (saturated) enables hydrogen storage systems. Key insights:

- Catalytic Efficiency : Iridium complexes (e.g., [Cp*IrCl]) facilitate reversible H uptake (3 equivalents) with >99% yield over four cycles .

- Solvent Effects : Smaller solvent volumes or solvent-free conditions enhance reaction rates and scalability.

- Derivative Design : The Boc group in this compound may stabilize intermediates or modulate ligand-metal interactions in catalytic systems .

Q. In polymer chemistry, how does the stereochemistry of this compound affect the rigidity of resulting polyamides?

Polycondensation of this compound with diacid chlorides (e.g., terephthaloyl chloride) yields stiff-chain polymers. Key findings:

| Property | m-Cresol Solvent | Trifluoroethanol (TFE) Solvent |

|---|---|---|

| Persistence Length (nm) | 4.9 ± 0.3 | 3.1 ± 0.2 |

| Critical Chain Length* | ~150 segments | ~50 segments |

*Critical chain length = point where excluded-volume effects dominate stiffness.

The (2S,5R) configuration enhances steric regularity, favoring extended chain conformations and higher persistence lengths compared to racemic analogs .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?

- Stereochemical Purity : Verify enantiopurity via HPLC with chiral columns or CD spectroscopy, as impurities can skew receptor binding data .

- Solvent Artifacts : Polar solvents (e.g., DMSO) may induce Boc deprotection, altering bioactivity; use stability studies (TLC/HPLC) to confirm integrity .

- Binding Assays : Compare δ-opioid receptor affinity (e.g., SNC 80 derivatives) using radiolabeled displacement assays (e.g., H-DAMGO for µ-opioid vs. H-DPDPE for δ-opioid) to isolate stereospecific effects .

Q. What role does the Boc group play in modulating the physicochemical properties of this compound in polymer synthesis?

- Solubility : The Boc group enhances solubility in organic solvents (e.g., chloroform, THF), facilitating interfacial polycondensation with diacid chlorides .

- Thermal Stability : Protects the amine during high-temperature reactions (e.g., >100°C polycondensation), preventing crosslinking or degradation.

- Post-Polymerization Modification : Boc deprotection (e.g., with TFA) enables secondary functionalization (e.g., quaternization for ionic polymers) .

Methodological Considerations for Experimental Design

- Stereochemical Control : Use enantiopure camphoric acid derivatives for resolution to avoid diastereomer contamination .

- Catalytic Screening : Test iridium, ruthenium, or palladium catalysts for hydrogenation/dehydrogenation cycles under varying pressures (1–50 bar H) .

- Polymer Characterization : Combine intrinsic viscosity () and light scattering to determine molecular weight-persistence length relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。